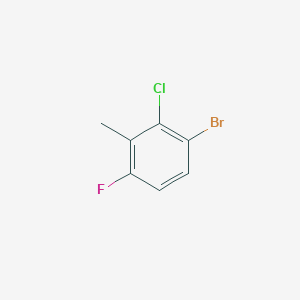

3-Bromo-2-chloro-6-fluorotoluene

Overview

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves multi-step reactions, including halogenation, nucleophilic aromatic substitution, and other transformations. For instance, the synthesis of 3-fluorothiophene from 2-bromo-3-chlorothiophene involves nucleophilic aromatic substitution using cyanocupper, followed by fluorination with CsF, hydrolysis, and decarboxylation . Similar methodologies could potentially be applied to synthesize this compound, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of halogenated compounds can be determined using techniques such as gas-phase electron diffraction and vibrational spectroscopy. For example, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, revealing a mixture of two conformers . Similarly, the FT-IR and FT-Raman spectra of 2-bromo-4-chlorotoluene were recorded and analyzed, with the geometries and normal modes of vibration obtained from DFT method showing good agreement with experimental data . These techniques could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Halogenated compounds can undergo various chemical reactions, including epoxidation, halogenation, and nucleophilic substitution. For instance, epoxidation of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites leads to cleavage of the carbon skeleton and formation of polyfluorocarboxylic acid sodium salts . Additionally, the reaction of halogenoalkenes with N-bromosuccinimide and hexachloromelamine in anhydrous hydrogen fluoride was found to be highly regio and trans-stereospecific . These reactions highlight the reactivity of halogenated compounds and could provide insights into the potential reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be influenced by the presence of halogen atoms and functional groups. For example, the vibrational spectroscopic analysis of 2-bromo-4-chlorotoluene provided insights into the effects of bromine and chlorine atoms on the geometry and vibrations of the benzene ring . The synthesis and structure of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, a structurally complex halogenated compound, was reported, and its characterization included X-ray diffraction analysis . These studies demonstrate the importance of structural analysis in understanding the properties of halogenated aromatic compounds, which would be relevant for this compound as well.

Scientific Research Applications

Synthesis and Chemical Properties

- Intermediate in Medical Synthesis : 3-Bromo-2-chloro-6-fluorotoluene is used as an intermediate in medical synthesis. For instance, it plays a role in the synthesis of 2-Bromo-6-fluorotoluene through a series of reactions including Gattermann diazonium salt substitution and Schiemann reaction (Li Jiang-he, 2010).

Reaction Dynamics and Mechanisms

- Reaction with Sodium Hypohalites : The compound reacts with sodium hypohalites, leading to cleavage of the carbon skeleton and formation of polyfluorocarboxylic acid sodium salts. This process also includes the synthesis and isomerization of various epoxy compounds (A. Y. Zapevalov et al., 2004).

Material Science and Semiconductors

- Semiconducting Hybrid Perovskites : It is used in the development of semiconducting hybrid perovskites. The steric interaction between organic and inorganic components in these perovskites is essential for their structural and electronic properties (Zhengtao Xu et al., 2003).

Molecular Structure Analysis

- Internal Rotation and Spectroscopy : The internal rotation and chlorine nuclear quadrupole coupling in derivatives of this compound, such as 2-chloro-4-fluorotoluene, have been studied through microwave spectroscopy and quantum chemistry. This provides insights into molecular structures and interactions (K. Nair et al., 2020).

Theoretical Chemistry Studies

- Density Functional Theory (DFT) Analysis : DFT studies have been conducted on similar molecules to understand the effects of solvent polarity on molecular parameters, vibration frequencies, and chemical properties. This research aids in comprehending the behavior of such compounds in different environments (M. T. Bilkan, 2018).

Conformational Analysis

- NMR and Theoretical Studies : NMR and theoretical studies, including density functional theory, have been employed to understand the conformation and behavior of halogen-containing derivatives, providing valuable information for chemical synthesis and design (V. Krishnakumar et al., 2013).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQALVHKNXDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371217 | |

| Record name | 3-Bromo-2-chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203302-92-5 | |

| Record name | 1-Bromo-2-chloro-4-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

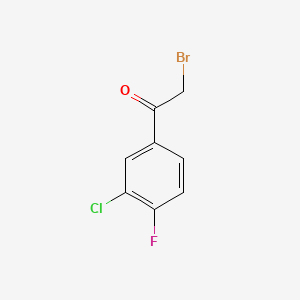

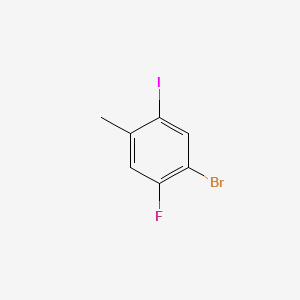

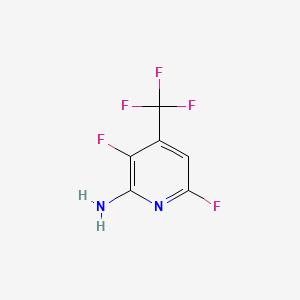

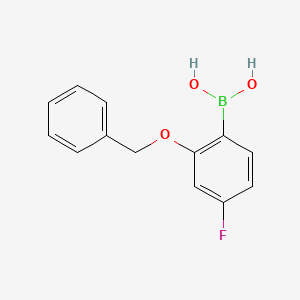

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)